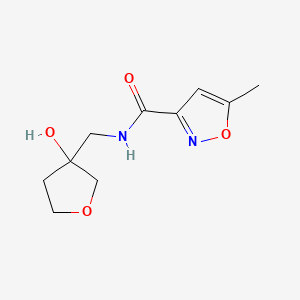

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has led to significant interest among researchers in synthesizing a variety of indole derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized indole derivatives is typically confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives . Various natural compounds, such as tryptophan, contain indole as a parent nucleus .Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a specific odor . It has a melting point of 52 °C and a boiling point of 253 °C at 762 mm .Aplicaciones Científicas De Investigación

Anticancer Activity

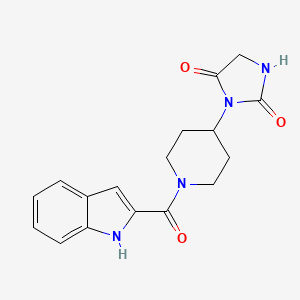

The synthesis of piperazine-2,6-dione derivatives, including those with the 1H-indole-2-carbonyl group, has been explored for their anticancer activities. Studies have demonstrated that these compounds exhibit significant anticancer activity across various cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancers. This indicates a potential for these compounds in cancer treatment, highlighting their relevance in scientific research aimed at discovering new anticancer drugs (Kumar et al., 2013).

Synthesis of N-Substituted Indole Derivatives

Research on the synthesis of N-substituted indole derivatives, including compounds related to 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione, has been conducted to evaluate their anticancer activity. Specifically, compounds have been developed to inhibit topoisomerase-I enzyme, showing promise as potential therapeutic agents for cancer treatment (Kumar & Sharma, 2022).

Cytotoxicity and ROS Generation

The synthesis and evaluation of selenium-containing dispiro indolinones, related in structure to 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione, have been investigated for their cytotoxic activity and ability to generate reactive oxygen species (ROS) in cancer cells. Some compounds demonstrated considerable in vitro cytotoxicity against A549 cancer cell lines and increased the level of intracellular ROS, suggesting a mechanism of action that could be exploited in cancer therapy (Novotortsev et al., 2021).

Hypoglycemic Activity

Studies on imidazopyridine thiazolidine-2,4-diones, structurally related to the compound of interest, have shown hypoglycemic activity in models of diabetes. This research provides a foundation for developing new treatments for diabetes, emphasizing the importance of these compounds in medicinal chemistry (Oguchi et al., 2000).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, including imidazolidine-2,4-dione compounds, have been researched for their antimicrobial and anticancer activities. These studies highlight the multifaceted applications of such compounds in developing new therapeutic agents (El-Sawy et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-15-10-18-17(24)21(15)12-5-7-20(8-6-12)16(23)14-9-11-3-1-2-4-13(11)19-14/h1-4,9,12,19H,5-8,10H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPJHGBMDVVPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2835285.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2835291.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2835292.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2835296.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2835303.png)

![4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2835305.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)